Structural Differentiation from Lonazolac: 4-Methoxy Phenyl Substitution
The target compound differs from the clinically studied NSAID lonazolac (CAS 53808-88-1) solely by the presence of a 4-methoxy group on the N1-phenyl ring, replacing a hydrogen atom. This substitution increases hydrogen bond acceptor count from 3 to 4 and raises molecular weight from 312.75 to 342.8 g/mol, which directly impacts target binding and solubility [1][2]. The 4-methoxy group is a known pharmacophoric element in COX-2-selective inhibitors (e.g., celecoxib), whereas lonazolac, lacking this feature, is a non-selective COX inhibitor.
| Evidence Dimension | Molecular structure and computed physicochemical properties |
|---|---|
| Target Compound Data | MW = 342.8 g/mol; HBA = 4; XLogP3 = 3.6; N1 substituent = 4-methoxyphenyl |
| Comparator Or Baseline | Lonazolac: MW = 312.75 g/mol; HBA = 3; XLogP3 ~3.1; N1 substituent = phenyl |
| Quantified Difference | ΔMW = +30.05 g/mol; ΔHBA = +1 acceptor; ΔXLogP3 ≈ +0.5 |
| Conditions | Computed physicochemical properties from PubChem and ChEBI databases |
Why This Matters
The increased hydrogen-bonding capacity and lipophilicity can be exploited to design analogs with altered isoform selectivity or improved membrane permeability, making this compound a valuable SAR probe distinct from the lonazolac scaffold.
- [1] PubChem. [3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid. Compound Summary for CID 20542726. View Source
- [2] Lonazolac (CHEBI:76164). Chemical Entities of Biological Interest (ChEBI). View Source
